Cas no 2402789-69-7 ((2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol)

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent and a hydroxyl group at the 3-position. Its stereospecific (2R,3R) configuration ensures high enantiomeric purity, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereochemistry. The 3-fluorophenyl moiety enhances metabolic stability and binding affinity in drug design, while the hydroxyl group provides a handle for further functionalization. This compound is commonly employed in the development of CNS-targeting agents, enzyme inhibitors, and receptor modulators. Its well-defined structure and synthetic versatility make it a preferred choice for medicinal chemistry applications requiring tailored stereochemical and electronic properties.
(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol structure
2402789-69-7 structure
Product Name:(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol
CAS No:2402789-69-7
MF:C10H12FNO
MW:181.206786155701
CID:5982816
PubChem ID:96628433
Update Time:2025-10-20

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-7466355
    • (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol
    • 2402789-69-7
    • rac-(2R,3R)-2-(3-fluorophenyl)pyrrolidin-3-ol
    • Inchi: 1S/C10H12FNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1
    • InChI Key: HPCXRQCCSFCRQQ-NXEZZACHSA-N
    • SMILES: FC1=CC=CC(=C1)[C@@H]1[C@@H](CCN1)O

Computed Properties

  • Exact Mass: 181.090292168g/mol
  • Monoisotopic Mass: 181.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.3Ų

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol Pricemore >>

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Additional information on (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol

The Compound CAS No. 2402789-69-7: (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol

The compound with CAS number 2402789-69-7, commonly referred to as (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidinols, which are five-membered cyclic secondary alcohols. The presence of a fluorine atom at the 3-position of the phenyl ring introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol through enantioselective catalytic methods. Researchers have employed asymmetric induction techniques using chiral catalysts to achieve high enantiomeric excess (ee) in the synthesis of this compound. These methods not only enhance the purity of the product but also pave the way for its application in chiral drug discovery and asymmetric catalysis.

The structural features of (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol make it an attractive candidate for exploring its biological activities. Studies have shown that this compound exhibits potential as a ligand in metalloenzyme inhibition and as a scaffold for drug design. Its ability to form hydrogen bonds and participate in π-interactions with biomolecules highlights its versatility in binding to target proteins.

Moreover, the fluorine atom at the 3-position of the phenyl ring contributes to the compound's lipophilicity and bioavailability. This property is particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is crucial for achieving optimal pharmacokinetic profiles. Recent research has focused on modifying the substituents on the phenyl ring to further enhance these properties while maintaining the core structure's stability.

In terms of applications, (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol has been explored as a building block in medicinal chemistry. Its use as a chiral auxiliary or a template for constructing complex molecular architectures has been documented in several studies. Additionally, its role as an intermediate in the synthesis of bioactive compounds has been highlighted in recent publications.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol. These methods provide detailed insights into the compound's molecular geometry and stereochemistry, which are critical for understanding its reactivity and biological behavior.

In conclusion, (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol (CAS No. 2402789-69-) represents a promising molecule with diverse applications in organic synthesis and pharmacology. Its unique structure and favorable chemical properties make it a valuable tool for researchers aiming to develop novel therapeutic agents and advanced materials.

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